![molecular formula C23H20FN3O3S2 B2646866 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941993-39-1](/img/structure/B2646866.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
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Scientific Research Applications
Subheading: Synthesis and Antimicrobial Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide and its derivatives have been explored for their antimicrobial properties. A study highlighted the synthesis of substituted 2-aminobenzothiazoles derivatives, which demonstrated promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in combating resistant Gram-positive bacteria. The compounds showed varying degrees of antimicrobial activity against selected bacterial and fungal strains, underlining their potential as antimicrobial agents (Anuse et al., 2019).
Anticancer Activity
Subheading: Anticancer Applications and Molecular Interactions
Compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their anticancer activity. Notably, novel fluoro-substituted benzo[b]pyrans exhibited significant anticancer activity against human cancer cell lines at low concentrations, hinting at the potential of these compounds in cancer treatment (Hammam et al., 2005). Additionally, isoxazole derivatives of related compounds were found to regulate the cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways, indicating their potential as small-molecule activators of p53 and potential candidates for further testing in in vivo cancer models (Kumbhare et al., 2014).
Other Applications
Subheading: Diverse Biological and Chemical Applications
The compound's derivatives and related structures have been involved in various biological and chemical applications. For instance, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, exhibiting promising pharmacokinetic properties and efficacy in human carcinoma models, hinting at their therapeutic potential (Borzilleri et al., 2006). Similarly, other derivatives were studied for their potential in inhibiting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), with modifications aimed at improving metabolic stability and inhibitory potency (Stec et al., 2011).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)19-9-6-16(7-10-19)22(28)27(14-18-5-3-4-12-25-18)23-26-20-11-8-17(24)13-21(20)31-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQFFVBGKAJCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide |
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